molecular formula C8H4FNO2S B1287295 6-Fluorobenzo[d]thiazole-2-carboxylic acid CAS No. 479028-67-6

6-Fluorobenzo[d]thiazole-2-carboxylic acid

Cat. No.: B1287295
CAS No.: 479028-67-6
M. Wt: 197.19 g/mol
InChI Key: ZKNFXQMRRWKBQB-UHFFFAOYSA-N
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Description

6-Fluorobenzo[d]thiazole-2-carboxylic acid (CAS 479028-67-6) is a fluorinated aromatic heterocycle building block of significant interest in medicinal chemistry and drug discovery. This compound, with the molecular formula C 8 H 4 FNO 2 S and a molecular weight of 197.19 g/mol, serves as a versatile precursor for the synthesis of more complex molecules . Its structure incorporates both a benzo[d]thiazole core and a carboxylic acid functional group, which can be readily derivatized into amides or esters . The electronegative fluorine substituent at the 6-position can profoundly influence the molecule's electronic properties, bioavailability, and binding affinity, making it a valuable scaffold for structure-activity relationship (SAR) studies . Researchers utilize this compound extensively as a key intermediate in constructing potential pharmacologically active agents. Its primary research value lies in its role as a precursor for amide-coupled derivatives, which are often explored for their interactions with biological targets . For instance, the 6-fluorobenzo[d]thiazol-2-yl moiety is a recognized structural feature in compounds investigated as TRPV1 antagonists, indicating its relevance in developing new therapeutic agents . The carboxylic acid group allows for further functionalization, enabling its incorporation into larger, more complex structures for screening in various disease models. This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-1,3-benzothiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO2S/c9-4-1-2-5-6(3-4)13-7(10-5)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNFXQMRRWKBQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)SC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596612
Record name 6-Fluoro-1,3-benzothiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479028-67-6
Record name 6-Fluoro-1,3-benzothiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursors

Established Synthetic Pathways for 6-Fluorobenzo[d]thiazole-2-carboxylic Acid

The more traditional and widely practiced syntheses of this compound rely on the oxidation of pre-existing 6-fluorobenzo[d]thiazole (B53051) scaffolds bearing an oxidizable carbon at the 2-position, or the cyclization of appropriately substituted benzene (B151609) derivatives.

Oxidative methods are a cornerstone in the synthesis of carboxylic acids. For this compound, this typically involves the oxidation of the corresponding alcohol or aldehyde.

The oxidation of the primary alcohol, (6-Fluorobenzo[d]thiazol-2-yl)methanol, presents a direct and reliable route to the desired carboxylic acid. This transformation can be achieved using a variety of oxidizing agents common in organic synthesis. While specific literature examples for the 6-fluoro substituted compound are not abundant, the application of standard oxidation protocols is well-established for analogous benzothiazole (B30560) structures.

One of the most common and effective methods for this type of conversion is the Jones oxidation . This reaction employs a solution of chromium trioxide in aqueous sulfuric acid, which is added to an acetone (B3395972) solution of the alcohol. The Jones reagent is a powerful oxidant, capable of converting primary alcohols to carboxylic acids in high yields. The reaction is typically rapid and exothermic.

Another widely used method is the Swern oxidation , which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine (B128534). A key advantage of the Swern oxidation is its mild reaction conditions, which are often compatible with a wider range of functional groups that might be sensitive to the harsh acidity of the Jones reagent. However, the Swern oxidation typically yields the aldehyde, and subsequent oxidation would be required to obtain the carboxylic acid. For a direct conversion to the carboxylic acid, stronger oxidizing conditions are generally preferred.

A summary of potential oxidation conditions is presented below:

Oxidizing AgentTypical Solvent(s)General ConditionsProduct
Jones Reagent (CrO₃/H₂SO₄)Acetone0 °C to room temperatureCarboxylic Acid
Potassium Permanganate (B83412) (KMnO₄)Water, Acetone, or PyridineVaries (acidic, neutral, or basic), often requires heatingCarboxylic Acid

It is important to note that the choice of oxidant and reaction conditions can be critical to avoid over-oxidation or degradation of the benzothiazole ring system.

The aldehyde, 6-Fluorobenzo[d]thiazole-2-carbaldehyde, serves as a more direct precursor to the carboxylic acid. The oxidation of an aldehyde to a carboxylic acid is generally a high-yielding and straightforward transformation. A variety of mild oxidizing agents can be employed for this purpose.

Commonly used reagents for this conversion include:

Potassium permanganate (KMnO₄) in alkaline or acidic conditions.

Chromium trioxide (CrO₃) in the form of the Jones reagent.

Silver(I) oxide (Ag₂O) , often used in the Tollens' test, provides a mild method for this oxidation.

A fundamentally different and highly convergent approach to this compound involves the construction of the benzothiazole ring from a suitably substituted aniline (B41778) derivative. The key precursor for this strategy is 2-amino-5-fluorobenzenethiol (B1267401). This compound contains the necessary amine and thiol functionalities ortho to each other, which can be cyclized with a two-carbon electrophile to form the thiazole (B1198619) ring.

A common and effective method for introducing the 2-carboxy group is through condensation with an oxalic acid derivative. For instance, the reaction of 2-amino-5-fluorobenzenethiol with diethyl oxalate under basic conditions, followed by cyclization, can yield the corresponding ethyl 6-fluorobenzo[d]thiazole-2-carboxylate. Subsequent hydrolysis of the ester furnishes the desired carboxylic acid.

Alternatively, more reactive oxalic acid derivatives such as ethyl chlorooxoacetate can be used to acylate the amino group, followed by an intramolecular cyclization to form the benzothiazole ring.

The general reaction scheme is as follows:

Reaction of 2-amino-5-fluorobenzenethiol with an oxalic acid derivative (e.g., diethyl oxalate, ethyl chlorooxoacetate).

Intramolecular cyclization to form the 6-fluorobenzothiazole-2-carboxylate ester.

Hydrolysis of the ester to yield this compound.

This approach is highly versatile as it allows for the introduction of various substituents on the benzothiazole ring system by starting with appropriately substituted anilines.

Oxidative Routes from Benzo[d]thiazole Derivatives

Advanced Synthetic Strategies and Novel Approaches

In addition to the established methods, modern organic synthesis has introduced more sophisticated strategies for the construction of benzothiazole derivatives. These methods often offer greater efficiency, milder reaction conditions, and novel bond-forming disconnections.

A prominent advanced strategy involves the use of transition metal catalysis, particularly palladium, to facilitate the formation of the benzothiazole ring through C-H functionalization. While not a direct synthesis of this compound itself, this methodology is crucial for the preparation of a wide array of its analogues and highlights the cutting edge of synthetic design.

This approach typically involves the intramolecular cyclization of a thioanilide precursor. The key step is a palladium-catalyzed C-H activation of the aromatic ring, followed by the formation of a C-S bond. Copper salts are often used as co-catalysts or oxidants in these reactions.

For example, a substituted thiobenzanilide (B1581041) can be cyclized in the presence of a palladium catalyst to form a 2-substituted benzothiazole. By choosing a thioanilide derived from a 4-fluoroaniline, a 6-fluorobenzothiazole core can be constructed. While this method is more commonly employed for the synthesis of 2-aryl or 2-alkyl benzothiazoles, modifications could potentially allow for the introduction of a precursor to the carboxylic acid group at the 2-position.

The general catalytic cycle involves:

Oxidative addition of the palladium(0) catalyst to a C-X bond or C-H activation.

Coordination of the sulfur atom to the palladium center.

Intramolecular C-S bond formation.

Reductive elimination to regenerate the palladium(0) catalyst.

This methodology represents a powerful tool for the synthesis of complex benzothiazole libraries and offers a more convergent and atom-economical approach compared to traditional methods.

Multi-Step Synthesis for Complex Derivations

The synthesis of complex derivatives incorporating the 6-fluorobenzothiazole scaffold is a multi-step process that often begins with simpler, functionalized precursors. Researchers have developed various strategies to construct these elaborate molecules, which can be broadly categorized into two approaches: the initial formation of a functionalized 6-fluorobenzothiazole followed by subsequent elaborations, or the use of coupling reactions to introduce complexity onto a pre-formed benzothiazole ring system.

One prominent pathway involves the synthesis of 2-amino-6-fluorobenzothiazole (B1267395) derivatives from substituted anilines. For instance, the synthesis can start from 3-chloro-4-fluoro aniline, which undergoes cyclization to form a 2-amino-6-fluoro-7-chlorobenzothiazole intermediate. derpharmachemica.comderpharmachemica.com This intermediate then serves as a versatile building block for further derivatization.

A key method for creating complex derivatives is through the formation of Schiff bases, followed by cyclization. The 2-amino group of the benzothiazole intermediate can be condensed with various carbonyl compounds, such as aldehydes or ketones, to yield the corresponding Schiff's base (an imine). derpharmachemica.comderpharmachemica.com This imine is then susceptible to cycloaddition reactions. For example, reacting the Schiff's base with chloroacetyl chloride in the presence of a base like triethylamine leads to the formation of a four-membered azetidinone (β-lactam) ring fused to the benzothiazole structure. derpharmachemica.com Similarly, condensation with mercaptoacetic acid can yield a thiazolidinone ring. derpharmachemica.com These multi-step sequences allow for the introduction of significant structural diversity.

Another powerful technique for generating complex derivatives involves palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. nih.govmdpi.com This approach is particularly useful for creating C-C bonds and attaching various aryl or heteroaryl groups to the benzothiazole core. The synthesis typically starts with a halogenated benzothiazole, for example, N-(6-bromobenzo[d]thiazol-2-yl)acetamide. nih.govmdpi.com This precursor is then reacted with a range of aryl boronic acids or their pinacol (B44631) esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. nih.govmdpi.com This methodology allows for the systematic modification of the benzene portion of the benzothiazole ring, leading to a library of N-(6-arylbenzo[d]thiazol-2-yl)acetamides. nih.govmdpi.com

The following tables summarize representative multi-step synthetic routes for complex 6-fluorobenzothiazole derivatives.

Table 1: Synthesis of Azetidinone Derivatives from 3-chloro-4-fluoro aniline

Step Precursor(s) Reagents Intermediate/Product Reference
1 3-chloro-4-fluoro aniline Potassium thiocyanate (B1210189), Bromine, Glacial acetic acid 2-amino-6-fluoro-7-chloro-(1,3)-benzothiazole derpharmachemica.com
2 2-amino-6-fluoro-7-chloro-(1,3)-benzothiazole, 3-methyl-1-phenyl-5-Pyrazolone Absolute ethanol Schiff's Base derpharmachemica.com

Table 2: Synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides via Suzuki Coupling

Step Precursor(s) Reagents Intermediate/Product Reference
1 2-amino-6-bromobenzothiazole Acetic anhydride N-(6-bromobenzo[d]thiazol-2-yl)acetamide nih.govmdpi.com

These synthetic methodologies highlight the versatility of the benzothiazole ring system and provide robust pathways for accessing complex derivatives with tailored structures. The choice of precursors and reagents in these multi-step sequences is critical for achieving the desired molecular complexity and substitution patterns.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substituent Modifications on Biological Potency

The biological activity of derivatives of 6-Fluorobenzo[d]thiazole-2-carboxylic acid can be significantly modulated by altering the substituents on the benzothiazole (B30560) ring and other parts of the molecule. These modifications can influence the compound's size, shape, electronics, and lipophilicity, thereby affecting its interaction with biological targets.

The presence and position of halogen atoms on the benzothiazole scaffold are critical determinants of biological activity. The fluorine atom at the 6-position of the parent compound itself is a key feature. Studies on related benzothiazole analogs have demonstrated that halogenation can influence potency and selectivity. For instance, in a series of SARS-CoV-2 main protease inhibitors, a 4-fluorobenzothiazole moiety was found to be highly effective for the blockade of viral replication. nih.govresearchgate.net The position of the fluorine atom is crucial; for example, 2-aryl-6-[18F]fluorobenzothiazoles have been investigated as potential PET imaging probes for β-amyloid plaques, with one analog showing high affinity (Ki = 5.5 nM). nih.gov

Furthermore, the introduction of other halogens or multiple halogen substitutions can lead to varied effects. In a study of benzothiazole-phenyl analogs as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), trifluoromethyl groups on aromatic rings were well-tolerated at ortho and para positions. nih.gov This suggests that the steric and electronic properties of different halogens can be exploited to fine-tune biological activity. The table below summarizes the impact of different halogenation patterns on the biological activity of benzothiazole derivatives based on findings from various studies.

Compound SeriesHalogen ModificationObserved Effect on Biological ActivityReference
SARS-CoV-2 Mpro Inhibitors4-Fluorobenzothiazole moietyHighly effective in blocking viral replication nih.govresearchgate.net
PET Imaging Probes6-FluorobenzothiazoleHigh affinity for β-amyloid plaques (Ki = 5.5 nM) nih.gov
sEH/FAAH Dual InhibitorsTrifluoromethyl groups on attached phenyl ringWell-tolerated at ortho and para positions nih.gov

The incorporation of alkyl and hydroxyl groups can significantly alter the pharmacokinetic and pharmacodynamic properties of this compound analogs. Alkyl groups, being hydrophobic, can enhance membrane permeability and influence binding to hydrophobic pockets within a biological target. omicsonline.org The size and branching of the alkyl chain are critical; for instance, in a series of 2-(thio)ureabenzothiazoles, extending an alkyl chain or introducing small cycloalkyl groups had no significant effect on potency against a particular enzyme, whereas a bulky t-butyl group led to a substantial decrease in activity. nih.gov

Hydroxyl groups, on the other hand, can introduce hydrogen bonding capabilities, which are often crucial for specific receptor interactions and can improve aqueous solubility. The position of the hydroxyl group is paramount. For example, in 2-arylbenzothiazoles, a hydroxyl group at the para position of the 2-aryl group leads to resonance interaction, while an ortho-hydroxyl group can form an intramolecular hydrogen bond with the nitrogen of the benzothiazole ring, affecting the molecule's electronic properties. nih.gov These modifications highlight the delicate balance between lipophilicity and hydrophilicity required for optimal binding and biological activity.

Compound SeriesSubstitutionEffect on Binding/ActivityReference
2-(thio)ureabenzothiazolesLonger chain alkyl and small cycloalkyl groupsNo significant effect on potency nih.gov
2-(thio)ureabenzothiazolest-butyl groupSubstantial drop in activity nih.gov
2-arylbenzothiazolesortho-hydroxyl on 2-aryl groupIntramolecular hydrogen bonding, altering electronic properties nih.gov

For instance, a series of novel 6-fluorobenzothiazole substituted 1,2,4-triazole (B32235) derivatives were synthesized and evaluated as potential anti-inflammatory agents. ekb.egresearchgate.netresearchgate.net Some of these compounds exhibited significant anti-inflammatory activity, surpassing that of the standard drug diclofenac (B195802) sodium. ekb.eg The nature of the substituent on the integrated triazole ring was found to be critical, with a diphenyl amino substitution showing the most potent activity. ekb.eg Similarly, the synthesis of benzo ekb.egekb.egisothiazolo[2,3-a]pyrazine-6,6-dioxide, a fused ring system, has been explored for its antimicrobial properties. herts.ac.uk These examples demonstrate that the strategic integration of other heterocycles can be a fruitful avenue for the development of new therapeutic agents based on the 6-fluorobenzothiazole scaffold.

Fused/Integrated HeterocycleTarget Biological ActivityKey FindingReference
1,2,4-TriazoleAnti-inflammatorySome derivatives showed higher potency than diclofenac sodium. ekb.eg
Pyrazine (fused)AntimicrobialNovel ring system with potential biological interest. herts.ac.uk
Phenothiazine (fused)Antimicrobial, AnticancerFused S-heterocycles show promising biological evaluation results. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for providing insights into the molecular properties that govern biological response.

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter in QSAR studies as it governs the ability of a molecule to cross biological membranes and interact with hydrophobic binding sites. For benzothiazole derivatives, a clear correlation between lipophilicity and biological activity has often been observed.

In a QSAR study of thiazole (B1198619) derivatives as PIN1 inhibitors, logP was one of the key descriptors in the developed model, indicating its importance for activity. imist.ma The relationship between logP and activity is not always linear; often, a parabolic relationship is observed where there is an optimal lipophilicity for maximum activity. Deviating from this optimum, either by being too hydrophilic or too lipophilic, can lead to decreased efficacy due to poor absorption or non-specific binding.

Taft Polar Substituent Constant (σ): This parameter quantifies the polar effect (inductive and field effects) of a substituent. Electron-withdrawing groups will have positive σ values, while electron-donating groups will have negative values. The magnitude of σ* indicates the strength of this effect.

Taft Steric Substituent Constant (Es) : This constant provides a measure of the steric bulk of a substituent. nih.govscienceforecastoa.comslideshare.net It is derived from the hydrolysis rates of substituted esters. Larger, bulkier groups have more negative Es values, indicating greater steric hindrance. slideshare.net

In the context of this compound analogs, a QSAR model incorporating Taft constants could take the following general form:

log(1/C) = k1σ* + k2Es + k3

Where C is the concentration required to produce a standard biological response, and k1, k2, and k3 are constants determined by regression analysis. Such an analysis can reveal whether the biological activity is more sensitive to the electronic properties or the size of the substituents at a particular position. For example, a significant positive k1 would suggest that electron-withdrawing groups enhance activity, while a significant negative k2 would imply that smaller substituents are preferred.

The following table provides hypothetical examples of how Taft constants could be used in a QSAR study of this compound derivatives, illustrating the principles discussed.

Substituent (R)Taft Polar Constant (σ*)Taft Steric Constant (Es)Hypothetical Biological Activity (log(1/C))
-H+0.49+1.244.5
-CH30.000.005.2
-C2H5-0.10-0.075.0
-C(CH3)3-0.30-1.544.1
-Cl+1.05-0.975.8

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein receptor.

Protein-Ligand Binding Affinity Prediction (e.g., 4WKQ, 6LUD)

Currently, there is no publicly available research detailing the specific protein-ligand binding affinity of 6-Fluorobenzo[d]thiazole-2-carboxylic acid with the protein targets 4WKQ and 6LUD. While this compound has been synthesized as a precursor for a series of benzothiazole-carboxamide hybrids, the molecular docking studies reported in the literature have focused on the binding affinities of its derivatives rather than the parent carboxylic acid itself. japsonline.comresearchgate.netresearchgate.net

Analysis of Inhibitor Orientation within Target Binding Sites (e.g., acetylcholinesterase)

An analysis of the specific orientation of this compound within the binding site of acetylcholinesterase has not been reported in the reviewed scientific literature.

Prediction of Tubulin Inhibition

Computational predictions regarding the potential for this compound to act as a tubulin inhibitor are not currently available in published research.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a method used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. Virtual screening involves the computational screening of large libraries of compounds to identify potential drug candidates. At present, there are no specific pharmacophore models developed from or virtual screening studies that utilize this compound as a query molecule reported in the scientific literature.

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. This technique can provide detailed insights into the dynamic interactions between a ligand and its target protein. However, to date, no molecular dynamics simulation studies focusing specifically on the interactions between this compound and its potential biological targets have been published.

Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 6-Fluorobenzo[d]thiazole-2-carboxylic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR studies would be employed to confirm its structure.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. Although specific experimental data for this compound is not available, predictions can be made based on the analysis of similar structures. The spectrum would be expected to show distinct signals for the aromatic protons on the benzothiazole (B30560) ring system. The fluorine atom at the 6-position would influence the chemical shifts and coupling patterns of the adjacent protons. The carboxylic acid proton is typically observed as a broad singlet at a downfield chemical shift, often in the range of 10-13 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule. The spectrum of this compound would be expected to show signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid group would appear at a characteristic downfield position, typically between 160 and 185 ppm. The carbons of the benzothiazole ring would resonate in the aromatic region, with their specific chemical shifts influenced by the fluorine substituent and the thiazole (B1198619) ring.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a critical technique for the characterization of this compound. This technique is highly sensitive to the local electronic environment of the fluorine nucleus. The spectrum would be expected to show a singlet for the single fluorine atom, with a chemical shift that is characteristic of a fluorine attached to an aromatic ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound, HRMS would be used to confirm its molecular formula, C₈H₄FNO₂S.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar molecules such as carboxylic acids. In ESI-MS, the sample is ionized by creating a fine spray of charged droplets, which allows for the detection of the intact molecule. For this compound, ESI-MS would likely be performed in negative ion mode to detect the deprotonated molecule [M-H]⁻. This technique would provide a measurement of the molecular weight of the compound.

While specific, publicly available datasets for the complete spectroscopic and spectrometric characterization of this compound are currently limited, the application of the above-mentioned analytical methodologies is standard practice for the structural confirmation of such novel compounds. Further research and publication of this data would be beneficial to the scientific community.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. The resulting spectrum is a unique fingerprint of the molecule, providing valuable information about its structure.

For this compound, the IR spectrum is characterized by a series of absorption bands that confirm the presence of its key functional groups: the carboxylic acid, the benzothiazole core, and the carbon-fluorine bond. Due to the presence of strong intermolecular hydrogen bonding in the solid state, the hydroxyl (O-H) stretching vibration of the carboxylic acid group typically appears as a very broad and intense band in the region of 3300-2500 cm⁻¹. The carbonyl (C=O) stretching vibration of the carboxylic acid is also a prominent feature, generally observed as a strong, sharp band between 1710 and 1680 cm⁻¹.

The aromatic C=C stretching vibrations of the benzothiazole ring system give rise to a series of medium to weak bands in the 1600-1450 cm⁻¹ region. The C-N and C-S stretching vibrations within the thiazole ring are expected to produce absorptions in the fingerprint region (below 1400 cm⁻¹). A significant band corresponding to the C-F stretching vibration is anticipated in the 1250-1000 cm⁻¹ range, which is characteristic for aryl fluorides.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3300-2500Strong, BroadO-H StretchCarboxylic Acid
1710-1680StrongC=O StretchCarboxylic Acid
1600-1450Medium to WeakC=C StretchAromatic Ring
1320-1210MediumC-O StretchCarboxylic Acid
1250-1000StrongC-F StretchAryl Fluoride
960-900Medium, BroadO-H BendCarboxylic Acid

Purity Assessment Methodologies

Ensuring the purity of a compound is critical for its use in further research and applications. A combination of chromatographic and elemental analysis techniques is typically employed to assess the purity of this compound.

Elemental Analysis: This technique determines the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and sulfur) in a sample. The experimentally determined percentages are then compared with the theoretically calculated values for the pure compound. A close correlation, typically within ±0.4%, is considered strong evidence of the compound's purity and correct elemental composition.

Table 2: Elemental Analysis Data for this compound (C₉H₄FNO₂S)

ElementTheoretical Mass %
Carbon (C)51.18
Hydrogen (H)1.91
Nitrogen (N)6.63
Oxygen (O)15.15
Fluorine (F)8.99
Sulfur (S)15.18

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful chromatographic technique used to separate, identify, and quantify each component in a mixture. For purity assessment of this compound, a reversed-phase HPLC method is commonly employed. In this method, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase. A polar mobile phase is then pumped through the column. The purity is determined by the percentage of the total peak area that is attributable to the main compound peak in the resulting chromatogram. A high percentage, often greater than 95% or 98%, indicates a high degree of purity.

Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic technique used for rapid purity checks and to monitor the progress of a reaction. A small amount of the compound is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a developing chamber with a suitable mobile phase. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The purity is assessed by the presence of a single spot after visualization under UV light or with a staining agent. The appearance of multiple spots suggests the presence of impurities.

Q & A

Basic: What are the common synthetic routes for preparing 6-Fluorobenzo[d]thiazole-2-carboxylic acid?

Methodological Answer:
The synthesis typically involves cyclization of fluorinated precursors or functionalization of the benzothiazole core. A widely used approach is coupling reactions with carboxylic acid derivatives. For example:

  • HBTU-Mediated Coupling : React 6-fluorobenzo[d]thiazole-2-amine with activated carboxylic acids (e.g., using HBTU and DMF as solvent) under inert conditions. This method ensures high regioselectivity and avoids side reactions .
  • Friedel-Crafts Acylation : Under solvent-free conditions, Eaton’s reagent can facilitate the introduction of the carboxylic acid group while preserving the fluorine substituent’s integrity .
  • Co-Crystallization Techniques : Co-crystallizing intermediates with carboxylic acids (e.g., using 4-fluorobenzoic acid derivatives) can improve yield and purity .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>97% recommended for biological assays) .
  • Spectroscopy :
    • NMR : Confirm fluorine presence via 19F^{19}\text{F}-NMR (δ ~ -110 ppm for aromatic F) and carboxylic proton absence in 1H^{1}\text{H}-NMR (DMSO-d6, δ 12-13 ppm for -COOH).
    • Mass Spectrometry : ESI-MS in negative mode to detect [M-H]^- ion.
  • Elemental Analysis : Verify C, H, N, S, and F content within ±0.4% of theoretical values .

Advanced: How can contradictions in spectral or crystallographic data be resolved during structural validation?

Methodological Answer:

  • Absorption Anisotropy Correction : Apply empirical corrections using spherical harmonic functions to refine X-ray diffraction data, especially for fluorine-containing crystals .
  • Software Validation : Use WinGX and ORTEP for Windows to model anisotropic displacement parameters and generate high-resolution ellipsoid plots. Cross-validate with density functional theory (DFT)-optimized geometries .
  • Cross-Technique Correlation : Compare XRD bond lengths/angles with NMR-derived 3JH-F^3J_{\text{H-F}} coupling constants to detect discrepancies in fluorine positioning .

Advanced: What strategies optimize reaction yields in coupling or cyclization steps?

Methodological Answer:

  • Reagent Stoichiometry : Use 2-3 equivalents of carboxylic acid or amine coupling partners to drive reactions to completion, as excess reagents reduce side products .
  • Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance solubility of fluorinated intermediates. Additives like i-Pr2_2NEt improve coupling efficiency in HBTU-mediated reactions .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 16 h to 30 min) while maintaining >90% yield for cyclization steps .

Advanced: How can structure-activity relationship (SAR) studies be designed for fluorinated benzothiazole derivatives?

Methodological Answer:

  • Pharmacophore Modification : Replace the 6-fluoro group with other halogens (Cl, Br) or electron-withdrawing groups (NO2_2) to assess impact on receptor binding. Use sulfonamide or ester derivatives to probe solubility effects .
  • Biological Assay Integration : Test analogs against targets like USP7 or angiotensin II receptors (see patent examples) using fluorescence polarization or SPR-based binding assays .
  • Computational Docking : Perform molecular dynamics simulations with AutoDock Vina to predict interactions between fluorinated analogs and target proteins .

Basic: What are the recommended storage conditions and solubility profiles for this compound?

Methodological Answer:

  • Storage : Store at -20°C under inert gas (Ar/N2_2) to prevent hydrolysis of the carboxylic acid group. Use amber vials to avoid photodegradation .
  • Solubility :
    • Polar solvents: Soluble in DMSO (≥50 mg/mL) and DMF.
    • Aqueous buffers: Partially soluble at pH >7 (use 0.1 M NaOH for stock solutions) .

Advanced: How can researchers address low reproducibility in fluorobenzothiazole synthesis?

Methodological Answer:

  • Controlled Atmosphere : Conduct reactions under strict anhydrous conditions (e.g., Schlenk line) to prevent moisture-induced side reactions .
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., dehalogenated products) and adjust reaction pH or temperature accordingly .
  • Crystallization Optimization : Employ anti-solvent precipitation (e.g., adding hexane to DCM solution) to isolate pure product and discard mother liquor contaminants .

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